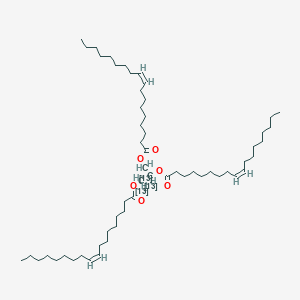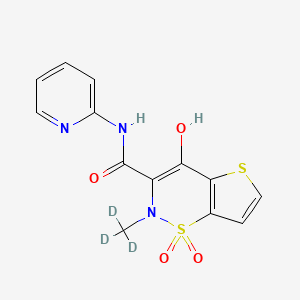
Tenoxicam-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenoxicam-D3 is a deuterium-labeled version of Tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Tenoxicam is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tenoxicam-D3 involves the incorporation of deuterium atoms into the Tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent in the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of Tenoxicam, with additional steps to ensure the incorporation of deuterium. The process involves multiple stages, including the preparation of intermediates, deuterium exchange reactions, and purification steps to obtain the final deuterium-labeled product .
化学反応の分析
Types of Reactions
Tenoxicam-D3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
科学的研究の応用
Tenoxicam-D3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tenoxicam in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new formulations and delivery systems.
Biological Research: Investigates the effects of Tenoxicam on various biological systems and processes.
作用機序
The mechanism of action of Tenoxicam-D3 is similar to that of Tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
類似化合物との比較
Similar Compounds
Meloxicam: Another oxicam-type NSAID with similar anti-inflammatory and analgesic properties.
Piroxicam: An oxicam-type NSAID used for similar indications as Tenoxicam.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness of Tenoxicam-D3
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool for studying drug behavior and interactions in the body .
特性
分子式 |
C13H11N3O4S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i1D3 |
InChIキー |
LZNWYQJJBLGYLT-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
正規SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
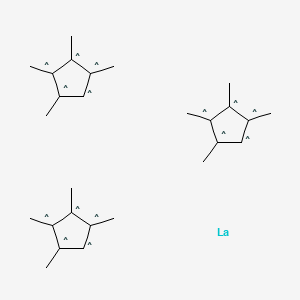
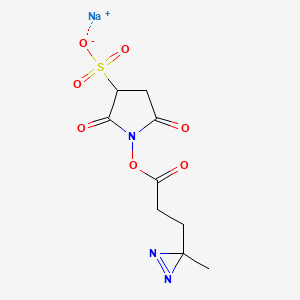

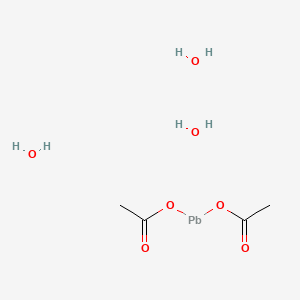

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
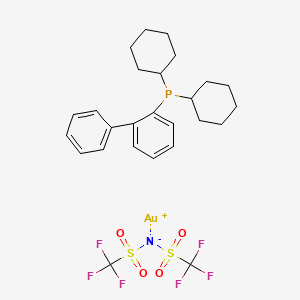
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
